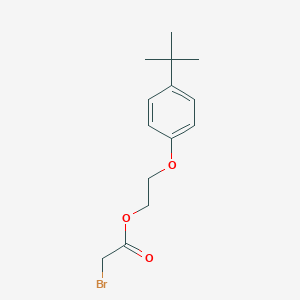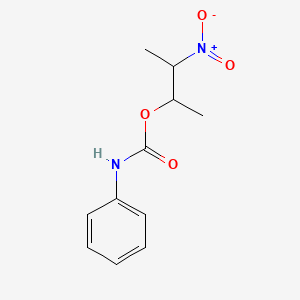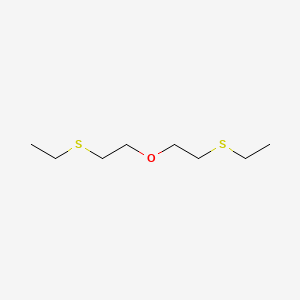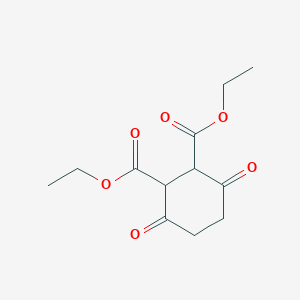
2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate is an organic compound with the molecular formula C14H19BrO3. It is a derivative of bromoacetic acid and is used in various chemical reactions and industrial applications. This compound is known for its role as an alkylating agent, which makes it valuable in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)ethyl 2-bromoacetate typically involves the reaction of 2-(4-tert-butylphenoxy)ethanol with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common reagents.
Major Products Formed
Nucleophilic substitution: Produces substituted derivatives depending on the nucleophile used.
Hydrolysis: Produces 2-(4-tert-butylphenoxy)ethanol and bromoacetic acid.
Reduction: Produces 2-(4-tert-butylphenoxy)ethanol.
Applications De Recherche Scientifique
2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-tert-butylphenoxy)ethyl 2-bromoacetate involves its role as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity allows the compound to modify various substrates, making it useful in synthetic chemistry and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bromoacetate: Another bromoacetate derivative used as an alkylating agent.
tert-Butyl bromoacetate: Similar in structure and reactivity, used in similar applications.
Methyl bromoacetate: A smaller alkylating agent with similar chemical properties.
Uniqueness
2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate is unique due to the presence of the tert-butylphenoxy group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where selective reactivity is required .
Propriétés
Numéro CAS |
6289-76-5 |
|---|---|
Formule moléculaire |
C14H19BrO3 |
Poids moléculaire |
315.20 g/mol |
Nom IUPAC |
2-(4-tert-butylphenoxy)ethyl 2-bromoacetate |
InChI |
InChI=1S/C14H19BrO3/c1-14(2,3)11-4-6-12(7-5-11)17-8-9-18-13(16)10-15/h4-7H,8-10H2,1-3H3 |
Clé InChI |
KZPGNETTXSBYOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OCCOC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 2-{[(2-methoxy-5-methylphenyl)carbamoyl]oxy}propanoate](/img/structure/B14724145.png)


![5-((4'-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1'-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid](/img/structure/B14724170.png)

![N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide](/img/structure/B14724185.png)

![(3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole](/img/structure/B14724196.png)


![Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14724211.png)

![2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol](/img/structure/B14724233.png)

